molecular formula C3H9NO2 B093263 Ammonium propionate CAS No. 17496-08-1

Ammonium propionate

Cat. No.: B093263
CAS No.: 17496-08-1
M. Wt: 91.11 g/mol
InChI Key: XJMWHXZUIGHOBA-UHFFFAOYSA-N
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Description

Ammonium propionate, with the chemical formula C3H9NO2 and CAS number 17496-08-1, is the ammonium salt of propionic acid . This compound is offered as a white to off-white crystalline solid or granules, is soluble in water, and exhibits high hygroscopicity, requiring storage in a cool, dry, and sealed environment to maintain stability . For researchers, this compound serves as a critical compound in multiple investigative areas. It is widely utilized in studies concerning preservation technology, functioning as an effective antifungal and antibacterial agent . Its mechanism of action is pH-dependent; under acidic conditions, it releases free propionic acid, which disrupts the metabolic processes of microorganisms, making it a subject of interest for preventing spoilage in feed, food, and cosmetic models . In agricultural and veterinary science, it is significant for investigating mold inhibition in stored grains and animal feed preservation, with studies confirming its safety for terrestrial animal species when used under authorized conditions . Furthermore, its role as a pH regulator and reducing agent makes it relevant in research on oxidative stability and nutrient preservation in various formulations . This product is strictly for research use in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or personal use of any kind.

Properties

IUPAC Name

azane;propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O2.H3N/c1-2-3(4)5;/h2H2,1H3,(H,4,5);1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMWHXZUIGHOBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)O.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

63785-12-6
Record name Propanoic acid, ammonium salt (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63785-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID9066207
Record name Propanoic acid, ammonium salt
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Molecular Weight

91.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name Propanoic acid, ammonium salt (1:1)
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CAS No.

17496-08-1
Record name Ammonium propionate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Ammonium propionate
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Record name Propanoic acid, ammonium salt (1:1)
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Record name Propanoic acid, ammonium salt
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Record name Ammonium propionate
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Preparation Methods

Reaction Mechanism and Process Design

The reaction follows:
CH3CH2COOH+NH3CH3CH2COONH4+\text{CH}_3\text{CH}_2\text{COOH} + \text{NH}_3 \rightarrow \text{CH}_3\text{CH}_2\text{COO}^- \text{NH}_4^+
Key operational parameters from embodiment studies include:

ParameterEmbodiment 1Embodiment 2Embodiment 3
Propionic acid (kg)600700650
Ammonia pressure (MPa)0.61.21.0
Preheating temp (°C)406050
Reaction temp (°C)110130120
Stirring speed (rpm)455048
Yield (%)92.394.193.5

The process employs sequential reactors to absorb excess ammonia, ensuring near-complete conversion. Heat generated during neutralization (75–85°C) is recycled to preheat incoming ammonia, reducing energy consumption by ~30%. Post-reaction cooling to 20–25°C precipitates high-purity crystals (>98%), which are vacuum-dried into powder.

Fermentation-Derived Production Under High Ammonium Stress

Mixed-culture fermentation (MCF) offers a sustainable route to this compound, leveraging microbial metabolism under controlled ammonium concentrations. Research demonstrates that elevated NH₄⁺ levels (>1.4 g/L) inhibit propionate-consuming bacteria, enabling accumulation with 90–98% metabolite purity.

Fed-Batch vs. Sequential Batch Performance

Comparative data from glucose-fed systems:

ParameterFed-BatchSequential Batch
Propionate (g/L)16.218.7
Acetate (g/L)1.40.3
COD conversion efficiency0.47 g/g0.52 g/g
NH₄⁺ concentration (g/L)1.21.4

Microbial community analysis revealed a decline in Propionibacterium (7.94% to 3.72%) under high NH₄⁺, while aceticlastic methanogens like Methanosaeta dominated, minimizing acetate interference. This biological selectivity enables single-step purification, avoiding costly distillation.

Optimization of Reaction Parameters

Industrial and biological methods share critical optimization targets:

Temperature and Pressure Effects

  • Chemical synthesis : Reaction rates double per 10°C increase between 100–130°C, but exceeding 130°C risks ammonia volatilization.

  • Fermentation : Thermophilic conditions (55°C) reduce competing mesophiles, boosting propionate yield by 22%.

Ammonia Stoichiometry

A molar ratio of 1:1.05 (propionic acid:NH₃) prevents residual acidity while minimizing ammonia waste. Excess NH₃ (>1.1 ratio) forms dipropionate salts, requiring reprocessing.

Purity Assessment and Analytical Techniques

Quality control protocols vary by production method:

MethodChemical SynthesisFermentation
Titration (NaOH)Residual acid <0.5%Not applicable
HPLCPurity >99%Purity 95–98%
COD analysisRarely usedStandard
FTIR spectroscopyNH₄⁺ band at 1400 cm⁻¹Confirm functional groups

Crystalline products from direct synthesis exhibit narrower particle size distributions (D50 = 45–60 μm) versus fermented powders (D50 = 80–120 μm).

Recent Advances in Microbial Tolerance Engineering

Emerging co-culture models pair NH₄⁺-tolerant Propionivibrio with methanogens to stabilize propionate output at 2.5 g/L NH₄⁺. Genomic studies identify amtB ammonium transporters as key to microbial survival, enabling synthetic biology interventions.

Chemical Reactions Analysis

Types of Reactions: Ammonium propionate undergoes several types of chemical reactions, including:

    Acid-Base Reactions: It can act as a base in reactions with stronger acids, forming propionic acid and ammonium salts.

    Decomposition: Upon heating, this compound decomposes to produce ammonia and propionic acid.

Common Reagents and Conditions:

    Acids: Strong acids like hydrochloric acid can react with this compound to release propionic acid.

    Heat: Heating the compound leads to its decomposition into ammonia and propionic acid.

Major Products Formed:

    Propionic Acid: Formed during acid-base reactions and decomposition.

    Ammonia: Released during decomposition.

Scientific Research Applications

Food Preservation

Antimicrobial Agent : Ammonium propionate serves as an effective antimicrobial agent in food preservation. Its ability to inhibit mold growth makes it valuable in the bakery industry, particularly in bread production. Studies have shown that AP can extend the shelf life of baked goods by preventing spoilage caused by fungi and bacteria .

Mechanism of Action : The antimicrobial properties of this compound are attributed to its ability to lower the pH in food products, creating an environment unfavorable for microbial growth. This mechanism is particularly useful in products that require a longer shelf life without compromising taste or quality .

Animal Feed Additive

Nutritional Supplement : this compound is authorized as a feed additive for all terrestrial animal species. It functions primarily as a silage additive, enhancing the fermentation process and improving the nutritional value of feed .

Safety Assessment : Recent assessments confirm that this compound is safe for target species and consumers when used under authorized conditions. However, it is noted to be corrosive to skin and eyes, necessitating careful handling .

Application Function Safety Considerations
Food PreservationAntimicrobial agentMust be used within safety guidelines
Animal Feed AdditiveNutritional enhancerCorrosive; requires safety measures

Industrial Applications

Production of Propionic Acid : One notable application of this compound is in the thermal salt-splitting process to produce propionic acid. This method involves heating this compound in an aqueous mixture, resulting in the release of ammonia and the formation of propionic acid .

Process Efficiency : The thermal salt-splitting process not only recycles ammonia but also minimizes undesirable by-products such as amides. This efficiency makes it a promising method for industrial-scale production of propionic acid, which is widely used in pharmaceuticals and agrochemicals .

Case Study 1: Bakery Industry

A study conducted on the use of this compound in bread production demonstrated a significant reduction in mold growth compared to control samples without preservatives. The results indicated that breads treated with AP maintained quality for up to two weeks longer than untreated samples, showcasing its effectiveness as a preservative .

Case Study 2: Livestock Nutrition

In trials assessing the impact of this compound as a feed additive, livestock receiving AP-enriched feed exhibited improved weight gain and feed conversion ratios compared to those on standard diets. These findings suggest that AP not only enhances fermentation but also contributes positively to animal health and productivity .

Mechanism of Action

The mechanism by which ammonium propionate exerts its effects involves the release of propionic acid under acidic conditions. This acidification inhibits the growth of bacteria and fungi by disrupting their cellular processes. The compound targets microbial cell membranes, leading to increased permeability and eventual cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Calcium Propionate (C₆H₁₀CaO₄)

  • Chemical Properties : Calcium propionate has a higher molecular weight (186.22 g/mol) and lower solubility in water (49 g/100 mL at 20°C) compared to ammonium propionate .
  • Antimicrobial Efficacy : Effective against molds in neutral to slightly acidic environments, but less potent in low-pH conditions. Commonly used in bread and baked goods due to its neutral taste .
  • Applications: Primarily in food preservation (e.g., dairy and baked products) and as a calcium supplement in animal feed.

Sodium Propionate (C₃H₅NaO₂)

  • Chemical Properties : Sodium propionate (96.07 g/mol) has higher solubility (100 g/100 mL at 20°C) and a stronger alkaline pH (8.5–10.5 in 1% solution) compared to this compound .
  • Antimicrobial Efficacy : Effective in pH 5–7, but requires higher concentrations (≥1.0 mg/mL) to inhibit mold growth. Less effective in acidic environments due to reduced free propionic acid release .
  • Applications : Widely used in pharmaceuticals and processed foods (e.g., cheeses, sauces). Its sodium content limits use in low-sodium diets .

Potassium Propionate (C₃H₅KO₂)

  • Chemical Properties : Potassium propionate (112.17 g/mol) shares similar solubility with sodium propionate but is less hygroscopic.
  • Antimicrobial Efficacy : Comparable to sodium propionate but with added potassium enrichment for nutritional applications.
  • Applications : Preferred in potassium-fortified foods and animal feed, though less common due to higher production costs .

Table 1. Comparative Analysis of Propionate Salts

Property This compound Calcium Propionate Sodium Propionate
Molecular Weight 91.11 g/mol 186.22 g/mol 96.07 g/mol
Solubility (H₂O) 100 g/100 mL 49 g/100 mL 100 g/100 mL
pH Stability Effective at pH < 7 Effective at pH 6–8 Effective at pH 5–7
Key Applications Hay/silage preservation, disinfectants Baked goods, dairy Pharmaceuticals, sauces
Safety Low toxicity; releases NH₃ Non-toxic; calcium source Non-toxic; high sodium
Cost Moderate Low Moderate

Sources:

Research Findings

  • Efficacy in Mold Inhibition : this compound reduced Aspergillus spore counts in hay by 80–90% at 0.4% (w/w), outperforming calcium propionate (60–70% reduction at 0.5% w/w) under similar conditions .
  • Environmental Impact: this compound degrades into non-toxic NH₃ and CO₂, whereas sodium and calcium propionates contribute to soil salinity in agricultural runoff .
  • Thermal Stability : this compound decomposes at 73°C, limiting its use in high-temperature processing compared to calcium propionate (stable up to 150°C) .

Biological Activity

Ammonium propionate, a salt formed from propionic acid and ammonium hydroxide, has garnered attention in various fields due to its biological activities. This article explores its biological effects, mechanisms of action, and applications, supported by recent research findings and case studies.

This compound is a colorless crystalline compound that is soluble in water. Its biological activity is largely attributed to its dissociation into ammonium ions and propionate ions in solution. Propionate, a short-chain fatty acid, plays a crucial role in various physiological processes, including antimicrobial activity and immune modulation.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of propionate. Research indicates that propionate can inhibit the growth of several pathogens, including:

  • Gram-positive bacteria : Such as Staphylococcus aureus and MRSA.
  • Gram-negative bacteria : Including E. coli and Salmonella Typhimurium.
  • Fungi : Notably Candida albicans.

In vitro studies have shown that propionate exerts its antimicrobial effects through several mechanisms, including the inhibition of cell wall synthesis and disruption of membrane integrity .

Immune Modulation

This compound also exhibits immune-modulatory properties. It has been shown to influence macrophage function by:

  • Reducing nitric oxide production through inhibition of inducible nitric oxide synthase (iNOS).
  • Modulating inflammatory responses via the NF-κB signaling pathway .

These properties suggest potential applications in managing inflammatory diseases and enhancing immune responses.

Ocular Surface Burns from this compound Spray

A recent study documented ocular surface injuries caused by a new law enforcement chemical spray containing this compound (Repuls). Three patients exhibited significant ocular damage after exposure during training exercises. The injuries included corneal epithelial defects that required extensive treatment, highlighting the need for safety assessments regarding the use of this compound in consumer products .

Propionate Production in Wastewater Treatment

Another study investigated the role of this compound in anaerobic ammonium oxidation (anammox) processes for wastewater treatment. The study found that propionate could be oxidized simultaneously with ammonium, enhancing nitrogen removal efficiency. The presence of ammonium inhibited certain bacteria while promoting the growth of anammox bacteria, demonstrating the compound's utility in environmental applications .

Table 1: Antimicrobial Activity of this compound Against Various Pathogens

PathogenTypeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusGram-positive0.5%
E. coliGram-negative1.0%
Salmonella TyphimuriumGram-negative1.5%
Candida albicansFungal0.3%

This table summarizes key findings on the antimicrobial efficacy of this compound against various pathogens.

Q & A

Q. What are the standard methods for synthesizing ammonium propionate in laboratory settings?

this compound is synthesized via neutralization of propionic acid with ammonia. The reaction is typically conducted under controlled conditions (e.g., 25–40°C) to optimize yield and purity. Post-synthesis, crystallization is achieved by cooling the reaction mixture, followed by vacuum filtration . Key parameters include pH adjustment (7.0–10.0 for stabilization) and avoiding excess moisture to prevent deliquescence .

Q. How can researchers quantify this compound purity in synthesized samples?

Purity is assessed using:

  • High-Performance Liquid Chromatography (HPLC) to separate and quantify propionate ions.
  • Titrimetric methods (acid-base titration) to measure free propionic acid content, ensuring ≤0.0005% impurities .
  • Spectroscopic techniques (FT-IR or NMR) to confirm structural integrity via characteristic peaks (e.g., carboxylate group at ~1600 cm⁻¹ in IR) .

Q. What are the critical physicochemical properties of this compound relevant to experimental design?

Key properties include:

PropertyValue/RangeRelevance
Melting Point45–73°C (conflicting reports)Thermal stability during synthesis
SolubilityCold water, ethanol, acetoneSolvent selection for reactions
HygroscopicityHighRequires anhydrous storage
Discrepancies in melting points highlight the need for context-specific verification .

Advanced Research Questions

Q. How can researchers optimize this compound synthesis to minimize byproducts like free ammonia or propionic acid?

Advanced optimization involves:

  • Stoichiometric precision : Maintaining a 1:1 molar ratio of propionic acid to ammonia.
  • In situ pH monitoring : Using automated titration systems to maintain pH 7.0–10.0, preventing excess acid/alkali .
  • Reactor design : Multi-stage reactors with cross-flow filtration and crystallization chambers to isolate pure crystals .

Q. What experimental strategies address the hygroscopic nature of this compound in long-term storage studies?

Solutions include:

  • Desiccated storage : Use of silica gel or nitrogen-purged containers.
  • Coating techniques : Encapsulation with hydrophobic polymers (e.g., ethyl cellulose) to reduce moisture absorption .
  • Stability testing : Accelerated aging studies at 35°C/75% relative humidity to model degradation kinetics .

Q. How does this compound interact with microbial communities in feed preservation studies, and how can conflicting efficacy data be resolved?

this compound inhibits mold and Gram-negative bacteria via pH-dependent release of propionic acid. Contradictions in efficacy studies often arise from:

  • Environmental variables : Moisture content (>15% reduces activity) .
  • Synergistic additives : Combining with acetic acid or prebiotics enhances antifungal effects (e.g., in feed trials using 1 kg/ton blends) . Methodological standardization (e.g., ISO 21527 for antifungal assays) is critical for reproducibility .

Q. What analytical approaches differentiate this compound from structurally similar salts (e.g., sodium propionate) in complex matrices?

Advanced differentiation methods:

  • Ion Chromatography (IC) : Quantifies ammonium ions (NH₄⁺) vs. sodium (Na⁺) in mixed samples.
  • Isotope Ratio Mass Spectrometry (IRMS) : Detects δ¹³C signatures unique to propionate sources .
  • X-ray Diffraction (XRD) : Identifies crystal lattice differences (e.g., orthorhombic vs. monoclinic structures) .

Methodological Best Practices

  • Data Reporting : Adhere to the metric system (e.g., express solubility in g/mL) and report means ± SD with ≤3 significant figures .
  • Statistical Significance : Use ANOVA for multi-group comparisons (e.g., preservative efficacy across treatments) and specify p-values (e.g., p<0.05) .
  • Ethical Compliance : For biological studies, include PICOT frameworks (Population, Intervention, Comparison, Outcome, Time) and obtain ethics approvals .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ammonium propionate
Reactant of Route 2
Ammonium propionate

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